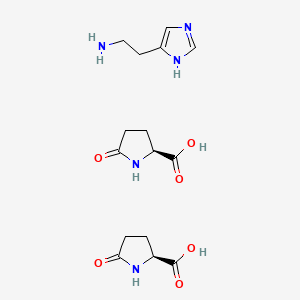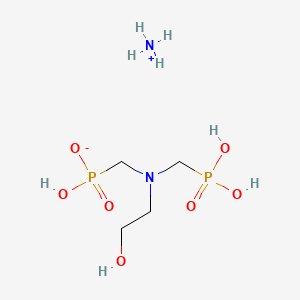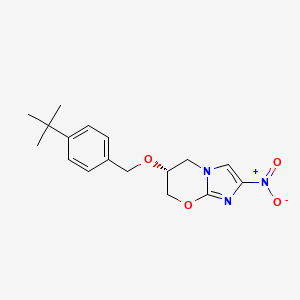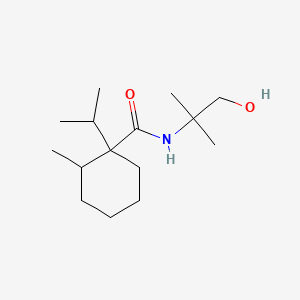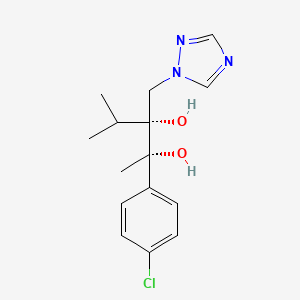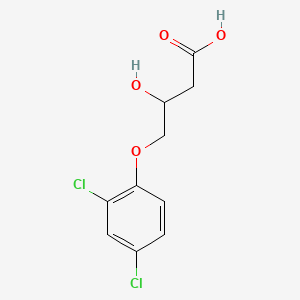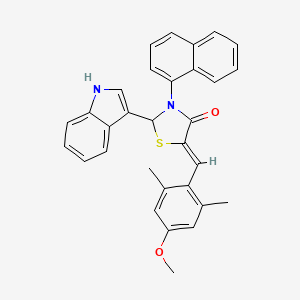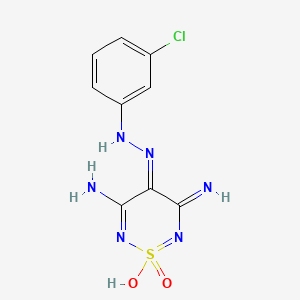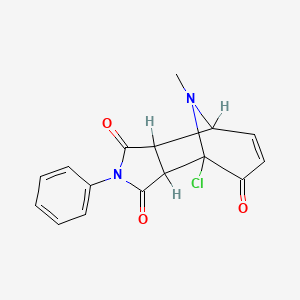
1,2,4-Triazolo(3,4-a)phthalazine-6(5H)-thione, 3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(3,4-a)phthalazine-6(5H)-thione, 3-phenyl- is a heterocyclic compound that belongs to the class of triazolophthalazines This compound is characterized by a triazole ring fused to a phthalazine ring, with a thione group at the 6-position and a phenyl group at the 3-position
Preparation Methods
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine-6(5H)-thione, 3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazole with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as acetic acid, and the mixture is heated to promote cyclization. After the reaction is complete, the product is isolated and purified through recrystallization or chromatography.
Chemical Reactions Analysis
1,2,4-Triazolo(3,4-a)phthalazine-6(5H)-thione, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine-6(5H)-thione, 3-phenyl- involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins in bacteria or fungi. As an anticancer agent, it may inhibit enzymes such as topoisomerases, which are involved in DNA replication and cell division. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazine-6(5H)-thione, 3-phenyl- can be compared with other similar compounds, such as:
6-Chloro-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine: This compound has a chlorine atom at the 6-position instead of a thione group, which can affect its reactivity and biological activity.
1H-pyrazolo[1,2-b]phthalazine-5,10-dione: This compound has a pyrazole ring instead of a triazole ring, and a dione group instead of a thione group, leading to different chemical properties and applications.
Properties
CAS No. |
87540-65-6 |
|---|---|
Molecular Formula |
C15H10N4S |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-phenyl-5H-[1,2,4]triazolo[3,4-a]phthalazine-6-thione |
InChI |
InChI=1S/C15H10N4S/c20-15-12-9-5-4-8-11(12)14-17-16-13(19(14)18-15)10-6-2-1-3-7-10/h1-9H,(H,18,20) |
InChI Key |
CTYNDEQALAAWPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2NC(=S)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


